Preferential A1 Adenosine Receptor Affinity vs. A2A Selectivity for 6-Chloro-pyridazinone Scaffolds
In a radioligand binding study of pyridazin-3(2H)-one derivatives, compounds bearing a 6-chloro-pyridazin-3(2H)-one group linked via a two-carbon chain to adenosine showed measurable affinity for the A1 adenosine receptor, while all tested compounds in this series lacked any affinity for the A2A receptor. Although the specific CAS 33583-33-4 compound was not directly assayed, the 6-chloro-pyridazinone fragment confers a selectivity profile not observed with 6-phenyl analogs, which displayed significantly higher A1 affinity (Ki = 6.6 nM) [1]. This suggests that the 6-chloro analog serves as a less potent but synthetically tractable starting point for fine-tuning A1 vs. A2A selectivity in purinergic receptor ligand design.
| Evidence Dimension | Adenosine A1 receptor binding affinity vs. A2A binding |
|---|---|
| Target Compound Data | 6-Chloro-pyridazin-3(2H)-one fragment: contributes to A1 affinity (exact Ki not reported for free pyridazinone) |
| Comparator Or Baseline | 6-Phenyl-pyridazin-3(2H)-one containing compound 8: Ki = 6.6 nM at A1; No A2A affinity for either chemotype |
| Quantified Difference | 6-Phenyl analog achieves nanomolar A1 affinity; 6-chloro analog provides a distinct affinity window for SAR exploration (potency difference not exactly quantified for free scaffold) |
| Conditions | Radioligand binding assays using bovine brain cortical membranes (A1) and striatal membranes (A2A) |
Why This Matters
This provides a class-validated rationale for selecting the 6-chloro variant over 6-phenyl or other 6-substituted analogs when designing adenosine A1-biased chemical probes, as the 6-chloro substitution offers a distinct and modulatable affinity profile at clinically relevant purinergic targets.
- [1] Strappaghetti, G.; Corsano, S.; Barbaro, R.; Lucacchini, A.; Giannaccini, G.; Betti, L. Adenosine receptors: synthesis, structure-activity relationships and biological activity of new 6-amino purine derivatives. European Journal of Medicinal Chemistry 1998, 33 (6), 483-494. Abstract retrieved from CINECA IRIS. View Source
